molecular formula C12H13NO4S B7949704 Diphenylamine sulfate CAS No. 56961-69-4

Diphenylamine sulfate

Cat. No.: B7949704
CAS No.: 56961-69-4
M. Wt: 267.30 g/mol
InChI Key: IPZMDJYHJNHGML-UHFFFAOYSA-N
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Description

Diphenylamine sulfate is an organic compound derived from diphenylamine and sulfuric acid. It is known for its antioxidant properties and is widely used in various industrial applications. The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylamine sulfate can be synthesized by reacting diphenylamine with concentrated sulfuric acid at room temperature. The reaction forms diphenylammonium hydrogen sulfate, which crystallizes as white leaf-like crystals. The crystals are then washed with diethyl ether to remove any remaining amine and excess sulfuric acid, and finally recrystallized under vacuum .

Industrial Production Methods: In industrial settings, the production of this compound involves the thermal deamination of aniline over oxide catalysts. The reaction is as follows: [ 2 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow (\text{C}_6\text{H}_5)_2\text{NH} + \text{NH}_3 ] This process yields diphenylamine, which is then treated with sulfuric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: Diphenylamine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

1.1. Detection of Nitro Compounds

Diphenylamine sulfate is widely used in analytical chemistry for the detection of aliphatic nitro compounds. The classic diphenylamine test involves dissolving DPA in sulfuric acid, where it reacts with nitro compounds to produce a blue color, indicating the presence of these substances. This method is sensitive and specific, making it valuable for environmental monitoring and forensic analysis .

Case Study:
A study demonstrated the effectiveness of DPA in detecting various nitro compounds, including aliphatic mono- and poly-nitro compounds. The results showed that the diphenylamine reaction could identify nitro compounds even at low concentrations, confirming its utility in analytical applications .

Agricultural Applications

2.1. Pesticide Residue Analysis

DPA has been studied for its role in analyzing pesticide residues in agricultural products, particularly apples. Research indicates that diphenylamine is a significant metabolite found in apple tissues after pesticide application. Understanding its metabolism helps in assessing the safety and compliance of food products with regulatory standards .

Data Table: Residue Analysis of Diphenylamine Metabolites

MetabolitePercentage Found (%)
4-OH-DPA38
Unidentified Isomers48
Total Identified32

This table summarizes findings from metabolism studies that highlight the significance of DPA as a residue marker in food safety assessments .

Stabilization of Propellants

3.1. Role as a Stabilizer

Diphenylamine has been historically utilized as a stabilizer in propellants, particularly nitrocellulose-based formulations. Its stabilizing properties help suppress the autocatalytic decomposition of nitrocellulose, enhancing the shelf life and safety of explosive materials .

Case Study:
Research conducted on various propellant formulations showed that those containing diphenylamine exhibited superior stability compared to those without it. For instance, propellants stored at elevated temperatures demonstrated less degradation when stabilized with DPA, as evidenced by nitrogen content retention and reduced volatility under heat .

Industrial Applications

4.1. Dye Manufacturing

DPA is also employed in the production of dyes and pigments due to its chemical properties that allow for effective coloration processes. Its ability to form stable complexes with various metals makes it suitable for creating vibrant dyes used in textiles and other materials .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider potential health hazards associated with its use. Exposure can lead to skin irritation and other health risks; therefore, appropriate safety measures should be implemented in environments where DPA is handled .

Mechanism of Action

The mechanism of action of diphenylamine sulfate involves its antioxidant properties. It acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. The compound targets various molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: Diphenylamine sulfate is unique due to its combined antioxidant and sulfonation properties, making it highly effective in stabilizing various chemical formulations and preventing oxidative damage .

Biological Activity

Diphenylamine sulfate (DPA sulfate) is a derivative of diphenylamine, a compound widely used in various industrial applications, including as an antioxidant, dye precursor, and in agrochemical formulations. The biological activity of DPA sulfate has gained interest due to its implications in pharmacology and toxicology. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, antimicrobial properties, and potential toxicity.

  • Molecular Formula : C12H13NO4S
  • Molecular Weight : 267.30 g/mol
  • CAS Number : 587-84-8

Metabolism and Toxicokinetics

Studies have shown that diphenylamine undergoes extensive metabolism in animals. For instance, in animal studies involving rats and goats, it was found that the parent compound is primarily excreted through urine, with only a small fraction remaining in tissues after administration. The main metabolic pathways include hydroxylation followed by conjugation with sulfate or glucuronic acid. A significant number of metabolites were identified, including 4,4'-dihydroxydiphenylamine and its conjugates .

Table 1: Metabolic Pathways of Diphenylamine

MetaboliteDescription
4-OH-DPAHydroxylated form
4,4'-di-OH-DPADihydroxylated form
O-sulfate conjugatesConjugated with sulfate
O-glucuronideConjugated with glucuronic acid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of diphenylamine derivatives. For example, synthesized diphenylamines were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, compounds such as 2(2,4-dinitrophenylamino)phenol exhibited minimum inhibitory concentrations (MIC) ranging from 7.8 to 15.6 µg/mL against Staphylococcus aureus and other pathogens . This suggests that structural modifications can enhance the antibacterial efficacy of diphenylamine derivatives.

Table 2: Antimicrobial Activity of Diphenylamine Derivatives

CompoundMIC (µg/mL)Target Organism
2(2,4-dinitrophenylamino)phenol7.8-15.6Staphylococcus aureus
2(2-dinitrophenylamino)phenol7.8-62.5Various Gram-positive
N-(2-(2,4-dichlorophenylamino)phenyl)acetamide3.9-7.8Resistant S. aureus

Toxicological Profile

This compound has been associated with several toxicological effects. Reports indicate that exposure may lead to skin and respiratory tract irritation and potential methemoglobinemia . Additionally, developmental studies have shown decreased litter sizes in rodent models following exposure to diphenylamine compounds . These findings underscore the importance of assessing the safety profile of DPA sulfate in both occupational and environmental contexts.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study focused on synthesizing various diphenylamines found that specific structural modifications significantly enhanced their antibacterial properties against resistant strains of bacteria .
  • Toxicity Assessment : Research evaluating the reproductive toxicity of diphenylamine in rodent models demonstrated a dose-dependent decrease in litter size across generations, highlighting potential risks associated with prolonged exposure .

Properties

IUPAC Name

N-phenylaniline;sulfuric acid
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InChI

InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4)
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InChI Key

IPZMDJYHJNHGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

587-84-8, 56961-69-4
Record name Benzenamine, N-phenyl-, sulfate (1:1)
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Record name Benzenamine, N-phenyl-, sulfate (2:1)
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DSSTOX Substance ID

DTXSID40883450
Record name Benzenamine, N-phenyl-, sulfate (1:1)
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Molecular Weight

267.30 g/mol
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Physical Description

White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline]
Record name Diphenylamine sulfate
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID
Record name DIPHENYLAMINE SULFATE
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Color/Form

WHITE TO YELLOWISH POWDER

CAS No.

587-84-8, 56961-69-4
Record name Diphenylamine sulfate
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Record name Bis(N-phenylanilinium) sulphate
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Record name Benzenamine, N-phenyl-, sulfate (1:1)
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Record name Diphenylammonium hydrogen sulphate
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Record name DIPHENYLAMINE SULFATE
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Record name DIPHENYLAMINE SULFATE
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Melting Point

125 °C
Record name DIPHENYLAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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